An In-depth Technical Guide to p-Hydroxyketorolac: Structure, Properties, and Analysis
An In-depth Technical Guide to p-Hydroxyketorolac: Structure, Properties, and Analysis
Executive Summary: This technical guide provides a comprehensive overview of p-Hydroxyketorolac, the primary and pharmacologically inactive human metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Ketorolac. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of p-Hydroxyketorolac, outlines a plausible synthetic pathway, and details methods for its spectroscopic characterization. Furthermore, it explores its metabolic formation and provides a robust analytical protocol for its detection and quantification in biological matrices. This guide is structured to deliver not just data, but also the scientific rationale behind the methodologies, fostering a deeper understanding of this critical metabolite in the context of Ketorolac's pharmacology and safety profile.
Chemical Identity and Physicochemical Landscape
Molecular Structure and Nomenclature
p-Hydroxyketorolac, systematically named 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is the result of aromatic hydroxylation of the parent drug, Ketorolac.[1][2][3] This modification, the addition of a hydroxyl group to the para-position of the benzoyl moiety, significantly alters the molecule's properties.
-
IUPAC Name: 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid[2]
-
Synonyms: 4-Hydroxyketorolac, p-Hydroxyketorolac, Ketorolac 4-Hydroxy Metabolite[1][2][3]
Physicochemical Properties
The introduction of a phenolic hydroxyl group drastically increases the polarity of p-Hydroxyketorolac compared to its parent compound. This has profound implications for its solubility, distribution, and elimination from the body. While experimental data is sparse, computational models provide valuable insights.
Expertise & Experience: Understanding these physicochemical parameters is crucial in drug metabolism studies. A higher polarity, indicated by a lower LogP and increased polar surface area, generally leads to reduced membrane permeability and increased renal clearance, which is consistent with p-Hydroxyketorolac's role as an excretory metabolite. The pKa values are critical for predicting the ionization state of the molecule at physiological pH, which governs its solubility and interaction with biological targets. The carboxylic acid pKa suggests it will be fully ionized in the bloodstream, while the phenolic pKa indicates the hydroxyl group will remain largely protonated.
| Property | Predicted Value | Rationale & Significance |
| cLogP | 1.6[4] | Indicates significantly lower lipophilicity than Ketorolac (LogP ~3.0). This favors aqueous solubility and limits distribution into fatty tissues.[5][6] |
| Topological Polar Surface Area (TPSA) | 79.5 Ų[4] | The addition of the -OH group increases the TPSA, contributing to lower cell membrane permeability and enhanced interaction with water molecules. |
| pKa (Acidic - Carboxylic Acid) | ~3.5 - 4.5 | Estimated based on similar aromatic carboxylic acids. This group will be deprotonated and negatively charged at physiological pH (7.4), enhancing water solubility.[7][8][9] |
| pKa (Acidic - Phenol) | ~9.5 - 10.5 | Typical for a para-substituted phenol. This group will be predominantly protonated and neutral at physiological pH.[7][8][9] |
| Aqueous Solubility | Moderate | Higher than Ketorolac due to increased polarity and ionizable groups. Described as having moderate solubility in water and higher solubility in organic solvents like methanol and DMSO.[1] |
Synthesis and Purification Strategy
While p-Hydroxyketorolac is primarily available as a reference standard obtained from metabolic processes, a de novo chemical synthesis is essential for obtaining larger quantities for toxicological studies or as a starting material for further derivatization. A plausible retrosynthetic approach involves the Friedel-Crafts acylation of a protected pyrrolizine carboxylic acid derivative.
Retrosynthetic Analysis
Trustworthiness: This proposed synthesis is grounded in well-established and reliable organic chemistry reactions. The choice of protecting groups is critical to prevent unwanted side reactions. A tert-butyl ester for the carboxylic acid and a methoxymethyl (MOM) ether for the phenol are selected for their stability under the planned reaction conditions and their orthogonal deprotection schemes.
Proposed Synthetic Protocol
-
Protection of p-Hydroxybenzoic Acid:
-
Reaction: React p-hydroxybenzoic acid with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane (DCM).
-
Causality: The phenolic hydroxyl group is more nucleophilic than the carboxylic acid but can react. Protecting it as a MOM ether prevents it from reacting during the subsequent chlorination step and the Friedel-Crafts reaction.
-
-
Formation of the Acyl Chloride:
-
Reaction: Treat the MOM-protected p-hydroxybenzoic acid with oxalyl chloride or thionyl chloride in an inert solvent like DCM with a catalytic amount of dimethylformamide (DMF).[10]
-
Causality: Conversion to the highly reactive acyl chloride is necessary to drive the subsequent Friedel-Crafts acylation, as the pyrrole ring system is not sufficiently activated to react with the carboxylic acid directly.
-
-
Synthesis of the Pyrrolizine Carboxylic Acid Core:
-
Reaction: Synthesize the 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid core structure using methods described in the literature, for example, starting from N-(2-bromoethyl) pyrrole.[11] Protect the carboxylic acid moiety, for instance, as a tert-butyl ester using tert-butanol and a strong acid catalyst.
-
Causality: The tert-butyl ester protects the carboxylic acid from reacting with the acylating agent and can be removed under acidic conditions that are orthogonal to the MOM group removal.
-
-
Friedel-Crafts Acylation:
-
Reaction: React the protected pyrrolizine carboxylic acid with the protected p-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) in a solvent like DCM or 1,2-dichloroethane.
-
Causality: This is the key C-C bond-forming step. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion which is then attacked by the electron-rich pyrrole ring, primarily at the C5 position.
-
-
Deprotection:
-
Reaction: Treat the resulting protected molecule with a strong acid, such as trifluoroacetic acid (TFA) in DCM.
-
Causality: TFA is effective at cleaving both the tert-butyl ester and the MOM ether in a single step, yielding the final p-Hydroxyketorolac product.
-
-
Purification:
-
Method: The final product would be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Causality: RP-HPLC is the method of choice for purifying polar, non-volatile organic compounds, providing high resolution and yielding a product of high purity suitable for use as an analytical standard.
-
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The predicted ¹H NMR spectrum will show characteristic signals for the pyrrolizine ring protons, including multiplets for the aliphatic protons and singlets or doublets for the aromatic protons of the pyrrole moiety. The p-substituted benzoyl group will exhibit a classic AA'BB' system of two doublets. The ¹³C NMR will be distinguished by signals for the two carbonyl carbons (acid and ketone) at the downfield end of the spectrum.[12][13][14][15]
| ¹H NMR (Predicted, 500 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 125 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~12.5 (s, 1H, br) | Carboxylic acid (-COOH) | ~175.0 |
| ~10.0 (s, 1H, br) | Phenolic (-OH) | ~188.0 |
| ~7.7 (d, 2H, J=8.5 Hz) | Aromatic (ortho to C=O) | ~162.0 |
| ~6.9 (d, 2H, J=8.5 Hz) | Aromatic (ortho to -OH) | ~115.0 |
| ~7.0 (d, 1H, J=2.5 Hz) | Pyrrole-H | ~132.0 |
| ~6.1 (d, 1H, J=2.5 Hz) | Pyrrole-H | ~128.0 |
| ~4.2 (t, 1H, J=7.0 Hz) | CH-COOH | ~130.0 |
| ~4.0 (m, 2H) | N-CH₂ | ~125.0 |
| ~2.5 - 2.8 (m, 2H) | CH₂ | ~118.0 |
| ~55.0 | ||
| ~45.0 | ||
| ~30.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: The FT-IR spectrum provides a fingerprint of the functional groups present. Key distinguishing features will be the very broad O-H stretch from the hydrogen-bonded carboxylic acid, a separate O-H stretch from the phenol, and two distinct C=O stretching vibrations for the ketone and carboxylic acid.[16][17][18][19]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |
| 3550 - 3200 | O-H stretch (Phenol) | Strong, Broad |
| ~1720 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| ~1670 | C=O stretch (Aryl Ketone) | Strong, Sharp |
| 1600, 1510 | C=C stretch (Aromatic rings) | Medium-Strong |
| 1300 - 1200 | C-O stretch (Acid and Phenol) | Strong |
Mass Spectrometry (MS)
Expertise & Experience: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or [M-H]⁻ should be readily observable. The fragmentation pattern is predictable based on the stability of the resulting fragments. The most likely cleavage points are adjacent to the carbonyl groups.[20][21][22][23][24]
Biological Disposition and Analysis
Metabolic Pathway
Ketorolac is metabolized in the liver primarily through two pathways: glucuronide conjugation of the parent drug and aromatic hydroxylation to form p-Hydroxyketorolac.[25] This hydroxylation is a Phase I metabolic reaction, typically catalyzed by cytochrome P450 (CYP) enzymes.[26][27] The resulting p-Hydroxyketorolac is considered pharmacologically inactive.[28] Subsequently, both Ketorolac and p-Hydroxyketorolac can undergo Phase II conjugation with glucuronic acid before being eliminated, primarily through the urine.
Pharmacokinetic Profile
Studies have shown that after oral or intramuscular administration of Ketorolac, the amount of p-Hydroxyketorolac circulating in the plasma is very low.[28] The area under the curve (AUC) ratio of p-Hydroxyketorolac to Ketorolac is typically less than 2%.[28] The parent drug, Ketorolac, has a plasma half-life of approximately 5 to 6 hours, and this is largely independent of the dose or route of administration.[28] The formation of p-Hydroxyketorolac is a clearance mechanism, converting the lipophilic parent drug into a more polar, easily excretable, and inactive form.
Analytical Methodology: RP-HPLC
Authoritative Grounding & Self-Validation: The following protocol is a robust method for the simultaneous quantification of Ketorolac and p-Hydroxyketorolac in plasma, synthesized from established HPLC methods for NSAIDs.[28][29][30][31][32] The use of an internal standard (IS), such as another NSAID like Naproxen, is crucial for ensuring accuracy and precision by correcting for variations in extraction efficiency and injection volume.
Experimental Protocol: Quantification of p-Hydroxyketorolac in Human Plasma
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a pH 3.5 phosphate or ammonium acetate buffer (e.g., 60:40 v/v).[30] The exact ratio should be optimized to achieve baseline separation between p-Hydroxyketorolac, Ketorolac, and the internal standard.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 319-323 nm, which is near the absorbance maximum for the Ketorolac chromophore.[29]
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Naproxen at 10 µg/mL).
-
Vortex for 30 seconds.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the HPLC system.
-
-
Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of p-Hydroxyketorolac (e.g., ranging from 5 to 500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the standards and QCs alongside the unknown samples using the protocol above.
-
Construct a calibration curve by plotting the peak area ratio of p-Hydroxyketorolac to the internal standard versus the nominal concentration. Use a weighted linear regression (1/x²) for analysis.
-
Conclusion
p-Hydroxyketorolac is a pivotal molecule in understanding the complete pharmacological profile of Ketorolac. Its chemical structure, defined by the addition of a polar hydroxyl group, dictates its physicochemical properties, rendering it a water-soluble, inactive metabolite primed for excretion. While its direct synthesis presents a moderate challenge, established organic chemistry principles allow for the design of a viable synthetic route. The predictable spectroscopic characteristics of p-Hydroxyketorolac facilitate its unambiguous identification. Robust and validated analytical methods, particularly RP-HPLC, are essential for its accurate quantification in pharmacokinetic and drug metabolism studies, which are critical for ensuring the safe and effective use of its parent drug, Ketorolac. This guide provides the foundational knowledge and practical methodologies required for researchers and drug development professionals to confidently work with and understand the role of p-Hydroxyketorolac.
References
-
Jung D, Mroszczak EJ, Wu A, Ling TL, Sevelius H, Bynum L. Pharmacokinetics of ketorolac and p-hydroxyketorolac following oral and intramuscular administration of ketorolac tromethamine. Pharm Res. 1989;6(1):62-65. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3082630, 4-Hydroxyketorolac. [Link]
-
GLP Pharma Standards. Ketorolac 4-Hydroxy Metabolite | CAS No- 111930-01-9. [Link]
- Google Patents.
-
Punekar A, Gorde P, Harak S, Gosavi S. Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. ScienceScholar. 2022. [Link]
-
ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]
-
Dimov D, Zlatkov A, Kolev K, et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. 2020;2020(4):M1163. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3082630, 4-Hydroxyketorolac - 3.1 Computed Properties. [Link]
-
Shin K, Kim Y, Heo J, et al. Structural basis for the 4'-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. J Biol Chem. 2014;289(43):29883-29893. [Link]
-
Al-Shehri S, Al-Otaibi F, Al-Ghamdi K, et al. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography. J Nat Sci Med. 2020;3(2):137. [Link]
-
Zhang Y, Li Y, Liu X, et al. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Molecules. 2018;23(11):2850. [Link]
-
ResearchGate. Calculated logP values for investigated compounds. [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. 13C NMR spectroscopy of some 20-ketopregnanes. [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
Christensen AS, Olsen L, Jørgensen FS. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. 2015;3:e1012. [Link]
-
Open Molecules. DataWarrior User Manual. [Link]
-
Rowan Scientific. How to Predict pKa. [Link]
-
Lee YJ, Lee SW, Kim S. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proc Natl Acad Sci U S A. 2018;115(11):2646-2651. [Link]
- Google Patents.
-
ResearchGate. FT-IR spectra of control and treated samples of p-hydroxyacetophenone. [Link]
-
ResearchGate. Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. [Link]
-
de Cássia da Silveira E Sá R, de Oliveira PF, de Almeida GS, et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2023. [Link]
-
Wikipedia. Analgesic. [Link]
-
Barker JL, Frost JW. Microbial synthesis of p-hydroxybenzoic acid from glucose. Biotechnol Bioeng. 2001;76(4):376-390. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
The University of Queensland. Towards inhibitors of hydrolytic enzymes involved in inflammation. [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
ChemRxiv. pKalculator: A pKa predictor for C-H bonds. [Link]
-
ResearchGate. Predicted vs. experimental logP values for the 140 compounds in the MLR training set. [Link]
-
LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. Structural basis for the 4′-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. [Link]
-
Clark, J. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 2. [Link]
-
University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]
Sources
- 1. Ketorolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN108152418B - HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine - Google Patents [patents.google.com]
- 3. US3532745A - Method for preparing p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. 4-Hydroxyketorolac | C15H13NO4 | CID 3082630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www.openmolecules.org [openmolecules.org]
- 6. acdlabs.com [acdlabs.com]
- 7. peerj.com [peerj.com]
- 8. How to Predict pKa | Rowan [rowansci.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. researchgate.net [researchgate.net]
- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Analgesic - Wikipedia [en.wikipedia.org]
- 26. Structural basis for the 4'-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacokinetics of ketorolac and p-hydroxyketorolac following oral and intramuscular administration of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sciencescholar.us [sciencescholar.us]
- 30. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 31. wisdomlib.org [wisdomlib.org]
- 32. researchgate.net [researchgate.net]
